1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that many drugs containing nitrogen heterocycles, such as pyrazolo[1,5-a]pyrimidines, have the ability to bind with various living systems . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Various enzymes, proteins, and most importantly, DNA, consist of nitrogen heterocycles .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Nitrogen heterocycles are known to play a crucial role in various biochemical pathways due to their ability to bind with various living systems .
Result of Action
Compounds with similar structures have been shown to have significant effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-fluorobenzyl chloride under basic conditions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and have diverse biological activities.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic structure and are known for their medicinal properties.
Uniqueness
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to the presence of the fluorobenzyl group and the specific arrangement of the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIPZBLUPBBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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